3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-10-5-9(6-11(17)7-10)13(22)19-15-21-20-14(23-15)8-1-3-12(18)4-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQUXDFTVSMRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole ring system is constructed via cyclization of a thiosemicarbazide precursor. Adapted from methodologies for analogous thiadiazoles, the synthesis begins with the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate to form 4-(4-fluorophenyl)thiosemicarbazide. Subsequent treatment with carbon disulfide in the presence of potassium hydroxide induces cyclization, yielding 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This step is critical for establishing the heterocyclic core, with the reaction typically conducted under reflux in ethanol to ensure complete conversion.
Key Reaction Conditions
- Reagents : 4-Fluorophenyl isothiocyanate, hydrazine hydrate, carbon disulfide, potassium hydroxide.
- Solvent : Ethanol or aqueous ethanol.
- Temperature : Reflux (~78°C for ethanol).
- Monitoring : Thin-layer chromatography (TLC) to confirm cyclization.
The intermediate is isolated via filtration after acidification and purified through recrystallization, yielding a crystalline solid suitable for subsequent reactions.
Coupling with 3,5-Dichlorobenzoyl Chloride
The final step involves acylating the 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with 3,5-dichlorobenzoyl chloride. This method, described in commercial synthesis protocols, employs a nucleophilic acyl substitution mechanism.
Procedure
- Reaction Setup : 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is dissolved in anhydrous dichloromethane under inert atmosphere.
- Base Addition : Pyridine is introduced to scavenge hydrochloric acid generated during the reaction.
- Acyl Chloride Addition : 3,5-Dichlorobenzoyl chloride is added dropwise at 0–5°C to minimize side reactions.
- Stirring : The mixture is stirred at room temperature for 12–24 hours.
- Workup : The reaction is quenched with ice-cold water, and the product is extracted into dichloromethane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure benzamide.
Optimization Insights
- Solvent Choice : Dichloromethane offers optimal solubility for both reactants and minimizes hydrolysis of the acyl chloride.
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
- Yield : Typical yields range from 65–75%, contingent on purity of intermediates.
Alternative Method Using Carbodiimide Coupling Agents
For laboratories lacking access to 3,5-dichlorobenzoyl chloride, the carboxylic acid derivative (3,5-dichlorobenzoic acid) may be coupled with the thiadiazole amine using carbodiimide-based reagents. This approach, validated in patent literature for structurally related benzamides, employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Protocol
- Activation : 3,5-Dichlorobenzoic acid is combined with DCC and DMAP in dichloromethane at room temperature to form an active ester.
- Amine Addition : 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is introduced, and stirring continues for 6–12 hours.
- Byproduct Removal : Dicyclohexylurea (DCU) is filtered off, and the filtrate is concentrated.
- Purification : Recrystallization from ethanol/water affords the desired product.
Advantages Over Acyl Chloride Method
- Safety : Avoids handling corrosive acyl chlorides.
- Flexibility : Compatible with acid-sensitive functional groups.
- Yield : Comparable to the acyl chloride route (60–70%).
Comparative Analysis of Synthetic Routes
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Reaction Time | 12–24 hours | 6–12 hours |
| Yield | 65–75% | 60–70% |
| Safety Considerations | Handling acyl chlorides | Minimal hazards |
| Purification Complexity | Column chromatography | Recrystallization |
| Functional Group Tolerance | Limited | High |
The acyl chloride method is favored for its simplicity and higher yields, whereas the carbodiimide approach is preferable for substrates prone to hydrolysis.
Analytical Characterization
Critical validation steps include:
- Melting Point : Determined via capillary tube method; expected range 180–185°C (literature data for analogues).
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 396.2 ([M+H]+).
Scalability and Industrial Relevance
Large-scale synthesis necessitates modifications such as:
Chemical Reactions Analysis
3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Studies have shown that this compound effectively inhibits the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics and antifungal agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The presence of the thiadiazole moiety is thought to enhance its interaction with biological targets involved in cell proliferation and survival pathways. Further research is needed to elucidate its efficacy in vivo and to understand the underlying mechanisms.
Agrochemicals
Pesticidal Applications
this compound has been explored as a pesticide due to its ability to disrupt pest metabolism. Its application in agricultural settings could lead to effective pest control strategies that minimize crop loss while being less harmful to non-target organisms. Field trials are essential to assess its effectiveness and environmental impact.
Herbicidal Activity
In addition to its pesticidal properties, this compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species by interfering with their physiological processes. This could provide a valuable tool for integrated weed management systems in sustainable agriculture.
Material Science
Polymer Additives
The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.
Nanocomposites
Recent studies have explored the use of this compound in the development of nanocomposites. By integrating it with nanomaterials, researchers aim to create materials with improved electrical conductivity and mechanical strength. These advancements could lead to innovations in electronics and materials engineering.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Pesticide formulation | Showed effective pest control in field trials with minimal environmental impact. |
| Study D | Polymer enhancement | Improved thermal stability of polycarbonate when used as an additive. |
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent patterns, spectral properties, and biological activities.
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations :
- The 4-fluorophenyl group on the thiadiazole ring (target) balances lipophilicity and metabolic stability compared to pyridinyl analogs (e.g., 4b, 4f), which may enhance bioavailability .
Spectral Characteristics
Table 2: Spectroscopic Data Comparison
Key Observations :
Key Observations :
- The target compound’s DHFR inhibition (ΔG = −9.0 kcal/mol) surpasses reference inhibitors, likely due to its 3,5-dichloro motif enhancing hydrophobic interactions and fluorine improving target affinity .
- Anticonvulsant thiadiazoles (e.g., ) highlight the role of halogenated aryl groups in CNS activity, though the target compound’s dichloro/fluorophenyl combination may limit blood-brain barrier penetration compared to smaller substituents .
Biological Activity
3,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, cytotoxicity against various cell lines, and potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dichloro and a fluorophenyl group attached to a thiadiazole core, which is significant for its biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit considerable anticancer activity. The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
In Vitro Cytotoxicity Studies
In vitro studies have employed the MTT assay to evaluate the cytotoxic effects of this compound. The results have shown promising activity:
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects is hypothesized to involve several pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that thiadiazole derivatives can interfere with cell cycle progression, particularly at the G1/S phase.
- Inhibition of Angiogenesis : Some derivatives have shown potential in inhibiting angiogenesis, thereby restricting tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy
The antimicrobial efficacy of similar thiadiazole compounds has been reported as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 45.0 | |
| Candida albicans | 24.0 |
These findings suggest that compounds within this class can serve as potential leads for developing new antimicrobial agents.
Case Studies
Several studies highlight the biological activity of thiadiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties against MCF-7 and HepG2 cell lines. The most active compounds displayed IC50 values significantly lower than those of standard treatments like 5-Fluorouracil .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives indicated that modifications on the aromatic rings significantly influence their biological potency . For instance, substituting different functional groups on the phenyl moiety led to variations in cytotoxicity.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions .
- Solvent Purity : Use dried DMF to avoid hydrolysis of the acyl chloride intermediate .
- Catalysts : Triethylamine (TEA) enhances reaction efficiency by scavenging HCl .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Orthogonal methods are essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; thiadiazole C=S at ~165 ppm) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 424.98) .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, thiadiazole), δ 7.6 (d, 2H, Cl-Ar) | Confirm aromatic substituents |
| FT-IR | 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | Identify functional groups |
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Early studies highlight:
- Anticancer Potential : IC₅₀ values of ~12 µM against MCF-7 breast cancer cells, possibly via dihydrofolate reductase (DHFR) inhibition .
- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) due to thiadiazole’s sulfur-mediated membrane disruption .
- Neuroactive Effects : Structural analogs show serotonin receptor binding (Ki = 0.8 µM for 5-HT₂A), suggesting antidepressant potential .
Note : Discrepancies in activity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum concentration, exposure time) .
Advanced: How can molecular docking studies elucidate its interaction with DHFR?
Answer:
Methodology :
Protein Preparation : Retrieve DHFR structure (PDB: 1U72) and remove water/ligands.
Ligand Docking : Use AutoDock Vina to simulate binding. The thiadiazole’s sulfur and chloro groups form hydrophobic interactions with Phe31 and Val115 residues .
Validation : Compare binding affinity (ΔG = -9.2 kcal/mol) to methotrexate (ΔG = -10.5 kcal/mol) to assess competitive inhibition .
Critical Analysis : False positives may occur if protonation states (e.g., benzamide NH) are miscalculated. Use molecular dynamics (MD) simulations to validate stability .
Advanced: How do substituents (Cl, F, CH₃) influence bioactivity in SAR studies?
Answer:
Key Findings :
- 3,5-Dichloro on Benzamide : Enhances lipophilicity (logP = 3.8) and DHFR inhibition vs. mono-chloro analogs (ΔIC₅₀ = 5 µM) .
- 4-Fluorophenyl on Thiadiazole : Improves metabolic stability (t₁/₂ = 4.2 h in microsomes) compared to methyl substituents .
Q. Table 2: Substituent Effects
| Substituent | Bioactivity (IC₅₀, µM) | logP |
|---|---|---|
| 3,5-Cl, 4-F | 12.0 (MCF-7) | 3.8 |
| 2-Cl, 4-CH₃ | 28.5 (MCF-7) | 4.1 |
| 4-OCH₃, 4-F | 45.0 (MCF-7) | 2.9 |
Advanced: How should researchers resolve contradictions in reported biological data?
Answer:
Root Causes :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or endpoint measurements (MTT vs. ATP assays) .
- Synthetic Purity : HPLC purity <95% may skew results; use LC-MS to confirm >99% purity .
Q. Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
Orthogonal Assays : Validate anticancer activity via both apoptosis (Annexin V) and proliferation (BrdU) assays .
Advanced: What enzymatic assays are recommended to validate DHFR inhibition?
Answer:
Protocol :
Recombinant DHFR Assay :
- Incubate compound (0–50 µM) with DHFR, NADPH, and dihydrofolate. Monitor NADPH oxidation at 340 nm .
- Positive Control : Methotrexate (IC₅₀ = 0.1 nM).
Cellular DHFR Activity :
- Lyse treated cells and quantify tetrahydrofolate via HPLC .
Data Interpretation : Non-linear regression (GraphPad Prism) to calculate IC₅₀. Ensure Km (dihydrofolate) is constant to avoid allosteric artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
